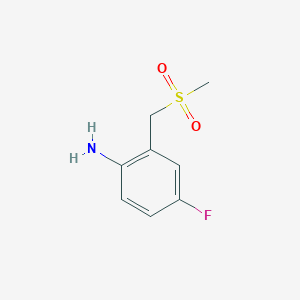

4-Fluoro-2-(methanesulfonylmethyl)aniline

Description

4-Fluoro-2-(methanesulfonylmethyl)aniline is a substituted aniline derivative featuring a methanesulfonylmethyl (-CH₂SO₂CH₃) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound is marketed as a building block for organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₈H₉FNO₂S, and its molecular weight is 202.28 g/mol.

Properties

IUPAC Name |

4-fluoro-2-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYPVLRUDFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The aniline part of the molecule suggests that it might interact with biological systems through amine-related mechanisms. Amines can act as bases, accepting protons and forming salts, which can influence their solubility and absorption. They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .

The methanesulfonylmethyl group is a type of sulfone, a functional group characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. Sulfones are often used in pharmaceuticals and agrochemicals for their ability to resist metabolism, thus prolonging the activity of the compound .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(methanesulfonylmethyl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, 4-Fluoro-2-(methanesulfonylmethyl)aniline may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Fluoro-2-(methanesulfonylmethyl)aniline can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Fluoro-2-(methanesulfonylmethyl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Furthermore, 4-Fluoro-2-(methanesulfonylmethyl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Fluoro-2-(methanesulfonylmethyl)aniline can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Fluoro-2-(methanesulfonylmethyl)aniline can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

4-Fluoro-2-(methanesulfonylmethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, 4-Fluoro-2-(methanesulfonylmethyl)aniline may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, 4-Fluoro-2-(methanesulfonylmethyl)aniline is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For instance, 4-Fluoro-2-(methanesulfonylmethyl)aniline may accumulate in the liver, where it undergoes extensive metabolism .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-(methanesulfonylmethyl)aniline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 4-Fluoro-2-(methanesulfonylmethyl)aniline can determine its interactions with other biomolecules and its overall impact on cellular processes .

Biological Activity

4-Fluoro-2-(methanesulfonylmethyl)aniline, a compound with the chemical formula C7H8FNO2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C7H8FNO2S

- Molar Mass : 189.20 g/mol

- Solubility : Poorly soluble in water

- Appearance : Light yellow liquid

The biological activity of 4-Fluoro-2-(methanesulfonylmethyl)aniline is primarily attributed to its role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to antiproliferative effects in cancer cells. The introduction of a fluorine atom at the para position enhances the compound's binding affinity to CDK targets, which is critical for its therapeutic potential .

Biological Activity Assays

The compound has been evaluated for its biological activity through various assays:

Case Studies

-

In Vivo Efficacy in Cancer Models :

A study demonstrated that 4-Fluoro-2-(methanesulfonylmethyl)aniline exhibited significant antitumor activity in a murine model of acute myeloid leukemia (AML). Mice treated with the compound showed complete remission without measurable tumor burden after treatment cessation . -

Metabolic Stability :

The metabolic stability of the compound was assessed using rat hepatocyte models. Although the introduction of the fluorine atom improved potency, it also resulted in decreased metabolic stability, highlighting a trade-off between efficacy and stability . -

Comparative Analysis with Analogues :

In comparative studies with related compounds, it was found that modifications to the alkyl chain significantly impacted solubility and permeability across cell membranes. For instance, introducing an NH2 group improved solubility but adversely affected permeability .

Toxicological Profile

The safety profile of 4-Fluoro-2-(methanesulfonylmethyl)aniline has been assessed through various toxicity studies:

Comparison with Similar Compounds

Structural Features and Substituent Effects

| Compound Name | Substituent(s) | Electronic Nature | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| 4-Fluoro-2-(methanesulfonylmethyl)aniline | -CH₂SO₂CH₃ (2-position), -F (4) | Strong electron-withdrawing | 202.28 | Bulky, polar sulfonyl group |

| 4-Fluoro-2-(trifluoromethoxy)aniline | -OCF₃ (2), -F (4) | Electron-withdrawing | 195.12 | Compact, lipophilic trifluoromethoxy |

| 4-Fluoro-2-(morpholin-4-yl)aniline | Morpholine (2), -F (4) | Electron-donating (via N) | 210.25 | Cyclic amine enhances solubility |

| 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | Oxadiazole-pyridine (2), -F (4) | Electron-withdrawing/planar | 256.24 | Heterocyclic, potential H-bond acceptor |

| 4-Fluoro-2-(phenylethynyl)aniline | -C≡CPh (2), -F (4) | Moderately electron-withdrawing | 211.23 | Linear ethynyl group enhances conjugation |

Key Observations :

- The methanesulfonylmethyl group introduces significant steric bulk and polarity compared to compact groups like trifluoromethoxy (-OCF₃) .

- Electron-withdrawing substituents (e.g., -SO₂CH₃, -OCF₃) deactivate the aromatic ring, directing electrophilic attacks to specific positions, whereas electron-donating groups (e.g., morpholine) activate the ring .

Key Observations :

- Palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) are common for introducing aryl/alkynyl groups .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.